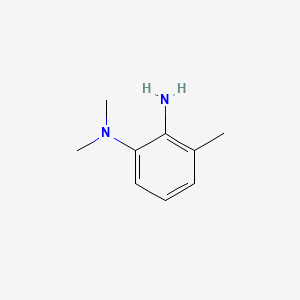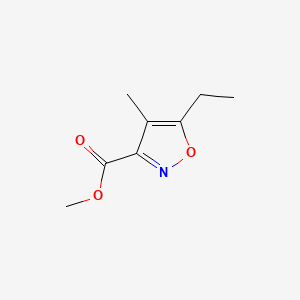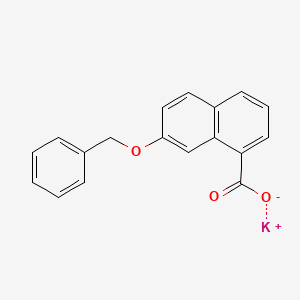![molecular formula C8H13NO2 B574456 (5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 187106-20-3](/img/structure/B574456.png)
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C10H17NO2. It is commonly known as HANO and is a spirocyclic compound that has been the subject of much scientific research due to its potential applications in the field of medicine. In
作用機序
The mechanism of action of HANO is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, HANO increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
HANO has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, HANO has been found to have antioxidant properties, which can protect cells from oxidative damage. HANO has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of HANO is its potential therapeutic effects in the treatment of neurodegenerative disorders. Another advantage is its antibacterial, antifungal, and antiviral properties. However, one limitation of HANO is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are many future directions for research on HANO. One area of research is the development of new synthesis methods to improve the yield of HANO. Another area of research is the investigation of HANO's potential therapeutic effects in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of HANO and its biochemical and physiological effects.
合成法
The synthesis of HANO involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-aminocyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction to form HANO. The yield of HANO can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used.
科学的研究の応用
HANO has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. In addition, HANO has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJOXKVPUTMPD-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@]2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








